molecular formula C8H8BrF2N B13240685 1-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine

1-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine

Cat. No.: B13240685
M. Wt: 236.06 g/mol
InChI Key: BZHNMNTZZCHWJA-UHFFFAOYSA-N
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Description

1-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine (CAS 1822970-05-7) is a small molecule organic compound with a molecular formula of C8H8BrF2N and a molecular weight of 236.06 g/mol . It is characterized by an amine group and multiple halogen substituents, including bromine and fluorine atoms on its phenyl ring. This specific structure classifies it as a valuable fluorinated aromatic building block. Compounds of this nature are primarily used in chemical synthesis and pharmaceutical research, particularly in medicinal chemistry for the development of new active ingredients. The presence of both bromine and fluorine atoms makes it a versatile intermediate for further functionalization via cross-coupling reactions and other transformative chemical processes. The fluorine atoms can be critical for modulating the lipophilicity, metabolic stability, and binding affinity of candidate molecules. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can utilize this compound in the synthesis of more complex molecular entities, in the exploration of structure-activity relationships (SAR), and in the development of novel materials. For precise handling and storage information, please consult the relevant Safety Data Sheet.

Properties

Molecular Formula

C8H8BrF2N

Molecular Weight

236.06 g/mol

IUPAC Name

1-(2-bromo-5-fluorophenyl)-2-fluoroethanamine

InChI

InChI=1S/C8H8BrF2N/c9-7-2-1-5(11)3-6(7)8(12)4-10/h1-3,8H,4,12H2

InChI Key

BZHNMNTZZCHWJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C(CF)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Route Overview

The most common synthetic strategy involves:

  • Protection of 4-fluoroaniline by acylation to form 4-fluoroacetanilide.
  • Electrophilic nitration of 4-fluoroacetanilide to yield 2-nitro-4-fluoroacetanilide.
  • Diazotization and bromination of the nitroacetanilide to form 2-bromo-5-fluoronitrobenzene.
  • Catalytic reduction of 2-bromo-5-fluoronitrobenzene to 2-bromo-5-fluoroaniline.

After obtaining 2-bromo-5-fluoroaniline, the next critical step is the introduction of the 2-fluoroethanamine side chain.

General Synthetic Strategy

The typical approach involves nucleophilic substitution or reductive amination reactions starting from 2-bromo-5-fluoroaniline and appropriate fluoro-substituted ethanone or haloethane derivatives.

Reported Synthetic Methods

While direct literature specifically on this compound is limited, analogous synthetic methods for related fluoroethanamine derivatives provide a reliable framework:

  • Reductive amination : Reacting 2-bromo-5-fluoroaniline with 2-fluoroacetaldehyde or 2-fluoroacetone in the presence of a reducing agent such as sodium cyanoborohydride or catalytic hydrogenation to form the target fluoroethanamine.
  • Nucleophilic substitution : Alkylation of 2-bromo-5-fluoroaniline with 2-fluoroethyl halides under basic conditions to introduce the fluoroethanamine moiety.

Experimental Conditions for Reductive Amination (Generalized)

Reagents Conditions Notes
2-bromo-5-fluoroaniline + 2-fluoroacetaldehyde Mild acidic buffer, NaBH3CN, room temperature to 40 °C, 4-12 hr Controlled pH to avoid side reactions
Work-up Extraction, purification by recrystallization or chromatography Yields typically moderate to high

Analytical and Characterization Data

The intermediates and final compound are characterized by:

Example ^1H NMR data for 2-bromo-5-fluoroaniline (400 MHz, CDCl3): δ 4.14 (2H, NH2), 6.40-6.44 (1H, aromatic), 6.45-6.66 (1H, aromatic), 7.38-7.42 (1H, aromatic).

Summary Table of Key Preparation Steps

Compound Step Reagents Conditions Yield (%) Purity (%) Reference
4-Fluoroacetanilide Acylation 4-fluoroaniline, acetic anhydride 10-25 °C, 2 hr 97.2 -
2-Nitro-4-fluoroacetanilide Nitration 4-fluoroacetanilide, conc. H2SO4, fuming HNO3 0-10 °C, 3 hr total 91-96 -
2-Bromo-5-fluoronitrobenzene Diazotization/Bromination NaNO2, HBr, CuBr 0-55 °C, 4 hr 96-99 -
2-Bromo-5-fluoroaniline Reduction Fe/AcOH or Raney Ni/H2 40-85 °C, 2-4 hr 96.9 - quantitative >99 (HPLC)
This compound Reductive amination or alkylation 2-bromo-5-fluoroaniline + fluoroethanal/haloethane Mild acidic/basic, RT-40 °C Moderate to high - Literature analogs

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or other reduced products.

    Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under controlled conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can yield corresponding oxides.

Scientific Research Applications

1-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine has diverse applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of biological pathways and mechanisms, particularly those involving halogenated compounds.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets, leading to desired biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ in halogen placement, backbone fluorination, and aromatic ring substitution. Key examples include:

Compound Name Molecular Formula Substituent Positions (Phenyl Ring) Backbone Modification Molecular Weight (g/mol) CAS Number
1-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine C₈H₈BrF₂N 2-Br, 5-F 2-F on ethanamine 236.06 1822970-05-7
2-(4-Bromophenyl)-2,2-difluoroethan-1-amine C₈H₈BrF₂N 4-Br 2,2-diF on ethanamine 236.06 1378866-69-3
1-(4-Bromophenyl)-2-fluoroethan-1-amine C₈H₈BrFN 4-Br 2-F on ethanamine 218.06 N/A
1-(4-Chlorophenyl)-2-fluoroethan-1-amine HCl C₈H₉ClF₂N 4-Cl 2-F on ethanamine (HCl salt) 207.62 N/A

Key Observations :

  • Fluorination Pattern: Difluoro substitution on the ethanamine backbone (e.g., 2,2-difluoro in ) increases electronegativity and may enhance metabolic stability compared to monofluoro derivatives .
  • Halogen Type : Replacing bromine with chlorine (e.g., 1-(4-chlorophenyl)-2-fluoroethan-1-amine HCl ) reduces molecular weight and polarizability, influencing solubility and reactivity.

Physicochemical Properties

Limited data are available for the target compound, but comparisons can be drawn:

  • Solubility: Difluoro-substituted amines (e.g., ) exhibit lower aqueous solubility than monofluoro derivatives due to increased hydrophobicity.
  • Stability : Fluorine’s electron-withdrawing effect stabilizes the amine against hydrolysis, a property shared across all fluorinated analogues .

Biological Activity

1-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine is a synthetic organic compound notable for its unique structural characteristics, including the presence of bromine and fluorine atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activity, particularly its interactions with various biomolecular targets. Understanding its biological activity is crucial for exploring its applications in drug development and other therapeutic areas.

  • Molecular Formula : C8H8BrF2N
  • Molecular Weight : 236.06 g/mol
  • Structure : The compound features a bromine atom at the 2-position and a fluorine atom at the 5-position of the phenyl ring, along with a fluorinated ethylamine group.

The biological activity of this compound is believed to arise from its ability to interact with specific receptors or enzymes within biological systems. The halogen substitutions (bromine and fluorine) enhance the compound's reactivity and binding affinity, potentially influencing various signaling pathways. Preliminary studies suggest that it may act as a ligand, modulating biological processes through these interactions.

Biological Activity Studies

Research into the biological activity of this compound is ongoing, with several key findings emerging from preliminary studies:

  • Binding Affinity : Initial interaction studies indicate that this compound exhibits significant binding affinity to certain receptors, which may lead to modulation of physiological responses.
  • Pharmacological Potential : The compound shows promise in drug development due to its unique binding properties, which could be leveraged for therapeutic applications in treating various diseases.

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, it is useful to compare it with structurally related compounds:

Compound NameMolecular FormulaKey Features
1-(3-Bromo-4-fluorophenyl)-2-fluoroethan-1-amineC8H8BrF2NDifferent bromine position; potential variations in biological activity
1-(2-Bromo-6-fluorophenyl)-2-fluoroethan-1-amineC8H8BrF2NSimilar structure with different fluorine positioning; may exhibit distinct reactivity
2-(3-Bromo-4-fluorophenyl)-2-fluoroethan-1-amineC8H9BrFNContains an additional carbon; alters steric and electronic properties

The unique arrangement of substituent positions on this compound contributes to its distinct pharmacological profile compared to these similar compounds.

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